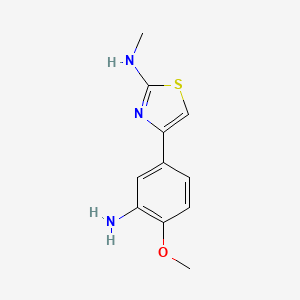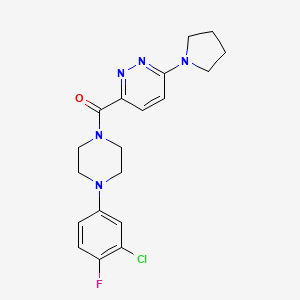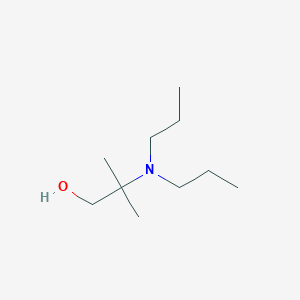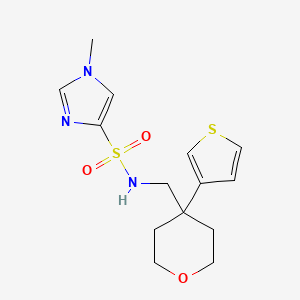
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate, also known as TBEIQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBEIQD is a derivative of isoquinoline and has a unique molecular structure that makes it suitable for a variety of research applications.
作用機序
The mechanism of action of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is its versatility, as it can be used for a variety of research applications. This compound is also relatively stable and has a long shelf life, which makes it suitable for use in long-term experiments. However, this compound is a relatively new compound, and its effects on human health and the environment are not fully understood. Additionally, the synthesis of this compound requires specialized equipment and expertise, which may limit its availability to some researchers.
将来の方向性
There are many potential future directions for research on 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate, including the development of new drugs targeting specific receptors, the study of its effects on neurodegenerative disorders, and the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential impact on human health and the environment.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has potential applications in a variety of scientific research areas. Its synthesis requires specialized equipment and expertise, and its effects on human health and the environment are not fully understood. However, this compound has already shown promise as a fluorescent probe, a potential anticancer agent, and a tool for the development of new drugs targeting specific receptors. Further research is needed to fully understand the potential of this compound and its impact on scientific research and human health.
合成法
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Other methods include the Fischer indole synthesis and the Bischler-Napieralski reaction. The synthesis of this compound requires specialized equipment and expertise, and the purity of the final product is critical for its use in scientific research.
科学的研究の応用
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, this compound has been used in studies of the molecular mechanisms of drug addiction and as a tool for the development of new drugs targeting specific receptors.
特性
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 1H-isoquinoline-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-5-21-15(19)14-10-12-8-6-7-9-13(12)11-18(14)16(20)22-17(2,3)4/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBYOKMQBXTJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Ethylamino)methyl]aniline dihydrochloride](/img/structure/B2947543.png)
![4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2947544.png)
![3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2947546.png)
![tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B2947547.png)

![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2947553.png)




![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2947562.png)
